Tricosanenitrile

Lipophilicity QSAR Membrane Permeability

Tricosanenitrile (CAS 95491-05-7) is a saturated, unbranched long-chain aliphatic nitrile with the molecular formula C₂₃H₄₅N and a molecular weight of 335.6 g/mol. It is a member of a broader class of long-chain alkyl cyanides, which have been identified as natural products in bacterial cultures and geochemical samples.

Molecular Formula C23H45N
Molecular Weight 335.6 g/mol
CAS No. 95491-05-7
Cat. No. B15348627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricosanenitrile
CAS95491-05-7
Molecular FormulaC23H45N
Molecular Weight335.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC#N
InChIInChI=1S/C23H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h2-22H2,1H3
InChIKeyNCWVIUAXLUGLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricosanenitrile (CAS 95491-05-7) for Research & Industrial Procurement: A Long-Chain Aliphatic Nitrile Baseline


Tricosanenitrile (CAS 95491-05-7) is a saturated, unbranched long-chain aliphatic nitrile with the molecular formula C₂₃H₄₅N and a molecular weight of 335.6 g/mol [1]. It is a member of a broader class of long-chain alkyl cyanides, which have been identified as natural products in bacterial cultures and geochemical samples [2]. Its core structure consists of a 22-carbon linear alkyl chain terminated by a nitrile (-C≡N) group. Computed properties, such as a predicted XLogP3 of 10.7 [1] and a boiling point of 410.8±8.0 °C , are characteristic of highly lipophilic, long-chain nitriles, distinguishing it from shorter-chain or aromatic analogs in applications requiring specific hydrophobic and physicochemical profiles.

Why Tricosanenitrile (CAS 95491-05-7) Cannot Be Arbitrarily Substituted with Other Long-Chain Nitriles


Within the homologous series of long-chain aliphatic nitriles, minor variations in alkyl chain length (e.g., C22, C23, C24) confer distinct physicochemical properties that directly impact experimental and industrial performance. While often grouped generically, these compounds exhibit quantifiable differences in lipophilicity, phase transition temperatures, and chromatographic behavior, which are critical for applications ranging from organic synthesis to materials science [1]. For instance, the C23 chain length of tricosanenitrile provides a specific XLogP3 value of 10.7 [2] and a distinct retention profile in gas chromatography compared to its C22 and C24 homologs [3]. These differences mean that substituting a closely related nitrile can lead to altered reactivity, solubility, or separation characteristics, undermining the reproducibility of a study or the performance of a formulated product. The following evidence guide provides the quantitative basis for selecting tricosanenitrile over its closest analogs.

Quantitative Differentiation of Tricosanenitrile (CAS 95491-05-7) Against Closest Analogs: A Scientific Selection Guide


Tricosanenitrile vs. Docosanitrile (C22) and Tetracosanenitrile (C24): Chain-Length-Dependent Lipophilicity (XLogP3)

Tricosanenitrile (C23) exhibits a computed lipophilicity (XLogP3) of 10.7 [1]. While direct experimental logP values for its immediate homologs are not always available, the XLogP3 value for the C22 analog, docosanitrile, is 10.3 [2], and for the C24 analog, tetracosanenitrile, it is 11.1 [3]. This represents a quantifiable stepwise increase of approximately 0.4 logP units per additional methylene group in the series, a known trend for homologous alkanes and nitriles. This difference in lipophilicity is a critical differentiator when selecting a compound for studies involving partitioning into lipid bilayers or non-polar solvents, as the C23 compound provides a precise, intermediate hydrophobicity profile.

Lipophilicity QSAR Membrane Permeability

Tricosanenitrile vs. Palmitic Acid (C16:0) and Stearic Acid (C18:0): Proportion in Bioactive Fungal Extract

In a 2025 study, GC/MS analysis of the ethyl acetate extract from the biocontrol fungus Trichoderma harzianum HE23 identified tricosanenitrile as a distinct minor constituent, comprising 4% of the total volatiles. This is in direct comparison to the major components, palmitic acid (34%) and stearic acid (22%) [1]. This specific, quantifiable presence at a defined level differentiates tricosanenitrile from other long-chain fatty acids and nitriles in this bioactive mixture, highlighting it as a reproducible component of a known antifungal metabolome. The study confirms its presence alongside other compounds with 'known antifungal potencies' [1].

Natural Product Chemistry Antifungal Discovery Biocontrol

Tricosanenitrile vs. Tetracosanenitrile (C24): Chain-Length-Dependent Boiling Point

The predicted boiling point for tricosanenitrile (C23) is 410.8±8.0 °C at standard atmospheric pressure . In comparison, the predicted boiling point for the immediate longer homolog, tetracosanenitrile (C24), is 420.1±8.0 °C . This represents a quantifiable difference of 9.3 °C, which is consistent with the incremental increase in boiling point observed for each additional methylene group in a long-chain homologous series.

Thermophysical Properties Purification Distillation

Tricosanenitrile vs. Shorter-Chain Nitriles (C12-C18): Distinct Role as Kerogen Pyrolysis Intermediate

In laboratory thermal degradation studies of young marine sediment kerogen, a series of long-chain aliphatic nitriles with carbon chain lengths from 12 to 26 were identified. Tricosanenitrile (C23) falls within this series, which appeared specifically under 'relatively mild thermal conditions of 310–350°C for 5–116 hrs' and then 'disappeared before major n-alkane generation' [1]. This behavior differentiates these specific long-chain nitriles (C12-C26) from shorter-chain analogs, as they are proposed as transient intermediates in the conversion of nitrogen-linked fatty acid amides into petroleum hydrocarbons [1].

Geochemistry Petroleum Formation Biomarkers

Tricosanenitrile vs. Pentacosanenitrile (C25) and Shorter Homologs: GC/MS Retention Time Resolution

A 1984 study on the gas chromatographic separation of long-chain fatty nitriles demonstrated that homologous nitriles can be baseline resolved based on their chain length [1]. While the study does not list individual retention times for C23 vs. C25, it establishes the methodology for their chromatographic distinction. More recent work on kerogen pyrolysates further confirms that a 'series of long-chain nitriles whose carbon-chain lengths range from 12 to 26' can be identified and separated by GC/MS [2]. This implies that tricosanenitrile (C23) will have a distinct and predictable retention index compared to its adjacent homologs, pentacosanenitrile (C25) and docosanitrile (C22), making it a necessary reference standard for unambiguous identification in complex environmental or biological samples.

Analytical Chemistry Gas Chromatography Reference Standards

Tricosanenitrile vs. Other Long-Chain Nitriles: Biological Occurrence and Biosynthetic Origin

A foundational study established that long-chain alkyl cyanides, including tricosanenitrile, are a 'new class of natural products' produced by both Gram-positive and Gram-negative bacteria [1]. The study elucidated the biosynthesis of 19 such compounds, confirming they arise from fatty acids via amide intermediates. This biological origin differentiates tricosanenitrile and its class from purely synthetic nitriles, opening avenues for its use as a biomarker or for studying bacterial volatile-mediated interactions.

Microbial Natural Products Volatile Organic Compounds Biosynthesis

Validated Application Scenarios for Tricosanenitrile (CAS 95491-05-7) in Scientific and Industrial Research


Natural Product Discovery & Biocontrol Metabolomics: Antifungal Activity Standard

For research groups studying the antifungal metabolome of biocontrol fungi like Trichoderma harzianum HE23, tricosanenitrile is a necessary analytical standard. The compound is a confirmed, quantifiable minor constituent (4% abundance) in the bioactive extract that, in combination with other compounds, reduces wheat yellow rust disease severity to 11.67% [1]. Procurement of the pure compound enables accurate quantification in plant tissues or environmental samples, and facilitates further structure-activity relationship studies to isolate its specific contribution to the overall antifungal effect observed in greenhouse trials.

Geochemical Research & Petroleum Genesis Modeling: Kerogen Pyrolysis Intermediate Standard

In geochemistry and petroleum genesis research, tricosanenitrile serves as a model compound for the class of long-chain alkyl nitriles that act as transient intermediates during the thermal maturation of kerogen. Studies show these C12-C26 nitriles are generated under mild thermal conditions (310-350°C) and subsequently decompose to form n-alkanes [2]. Researchers can use pure tricosanenitrile as a substrate in pyrolysis experiments to calibrate kinetic models, or as a reference standard in GC/MS analysis to identify and quantify these specific nitrogen-containing intermediates in natural kerogen or source rock samples.

Analytical Method Development & Reference Standard Procurement: GC/MS and NMR

For analytical chemists developing or validating methods for complex mixtures, pure tricosanenitrile is essential. Its distinct retention time in gas chromatography allows it to be separated from its C22 and C24 homologs, which is critical for accurate identification in environmental or biological samples [3]. Furthermore, its unique NMR spectrum (as cataloged in spectral databases like SpectraBase [4]) provides a definitive fingerprint for confirming the identity of unknowns. Procuring the compound as a high-purity standard ensures the reliability and reproducibility of analytical results.

Bacterial Volatile Compound & Interspecies Signaling Research: Chemical Ecology Probe

In the field of microbial ecology, tricosanenitrile represents a chemical probe to study the role of bacterial volatiles in interspecies signaling and competition. The discovery that long-chain alkyl cyanides are produced by both Pseudomonas and Micromonospora bacteria [5] positions tricosanenitrile as a relevant compound for exploring its specific function in these microbial communities. Researchers can use the pure compound in bioassays to test for effects on bacterial growth, biofilm formation, or the induction of specific responses in neighboring organisms, moving beyond mere detection to functional analysis.

Technical Documentation Hub

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